molecular formula C12H14N4O B7595005 1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide

1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide

Cat. No. B7595005
M. Wt: 230.27 g/mol
InChI Key: BYOXUJCPOJIIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. This compound was first synthesized in the 1990s as part of a research program aimed at developing novel analgesics and anti-inflammatory agents. Since then, CP-47,497 has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications.

Mechanism of Action

CP-47,497 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are widely distributed throughout the body and play a crucial role in regulating various physiological processes, including pain sensation, inflammation, appetite, and mood. Upon binding to these receptors, CP-47,497 activates downstream signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
CP-47,497 has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

CP-47,497 has several advantages as a tool in research, including its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has several limitations, including its low solubility in aqueous solutions and potential toxicity at high doses. Therefore, careful consideration should be given to the dosage and administration route when using CP-47,497 in laboratory experiments.

Future Directions

There are several future directions for research on CP-47,497. One area of interest is the development of novel analogs with improved pharmacological properties and reduced toxicity. In addition, further studies are needed to elucidate the exact mechanisms underlying the analgesic, anti-inflammatory, and neuroprotective effects of this compound. Finally, the potential therapeutic applications of CP-47,497 in various diseases, including chronic pain, inflammatory disorders, and neurodegenerative diseases, warrant further investigation.
Conclusion
In conclusion, CP-47,497 is a synthetic cannabinoid with potent agonist activity at the CB1 and CB2 receptors. This compound has been extensively studied for its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection. However, further research is needed to fully understand the mechanisms underlying these effects and to develop novel analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of CP-47,497 involves the reaction of 2-pyridinecarbonitrile with N-methylpyrrolidine-2-carboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of this synthesis method is around 50%, and the purity of the final product can be increased by using more advanced purification techniques.

Scientific Research Applications

CP-47,497 has been extensively studied for its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection. In addition, this compound has been used as a tool in research to investigate the endocannabinoid system and its role in various physiological and pathological processes.

properties

IUPAC Name

1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-14-12(17)10-5-3-7-16(10)11-6-2-4-9(8-13)15-11/h2,4,6,10H,3,5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOXUJCPOJIIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide

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